![molecular formula C14H9ClN4S B2498222 2-(5-Chlorothiophen-2-yl)imidazo[2,1-a]phthalazin-6-amine CAS No. 565168-88-9](/img/structure/B2498222.png)

2-(5-Chlorothiophen-2-yl)imidazo[2,1-a]phthalazin-6-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

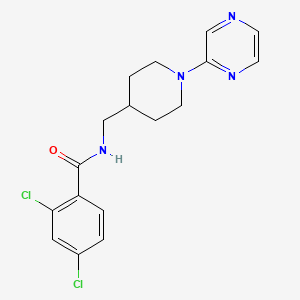

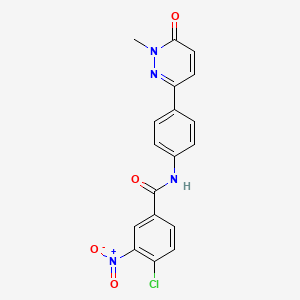

The synthesis of compounds related to 2-(5-Chlorothiophen-2-yl)imidazo[2,1-a]phthalazin-6-amine involves multistep chemical reactions starting from acylbenzoic acids and 2-nitro-5-chlorophenylhydrazine, leading to the formation of various benzo[4,5]imidazo[2,1-a]phthalazines through nucleophilic substitution, reduction, and cyclization processes (Shubin et al., 2004). An advanced procedure has been developed to obtain benzo[4,5]imidazo[2,1-a]phthalazines from o-nitrophenylhydrazines, highlighting the chemical versatility and reactivity of these compounds (Kuznetsov et al., 2006).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been extensively studied through various spectroscopic and crystallographic techniques. These studies reveal the planarity of the core rings and the perpendicular arrangement of the imidazole ring to the phenyl ring, showcasing the compound's unique geometric configuration (Sharma et al., 2017).

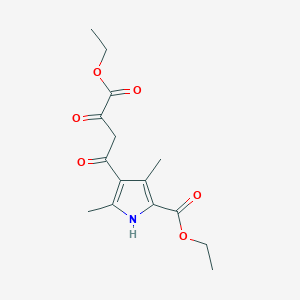

Chemical Reactions and Properties

Chemical reactions involving this compound derivatives are diverse, including nucleophilic substitutions, cyclodehydration, and chemiluminescence derivatization for amine detection in liquid chromatography, illustrating their reactivity and utility in chemical analysis (Yoshida et al., 2001).

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility, melting point, and crystalline structure, have been determined through empirical research. These properties are crucial for understanding the compound's behavior in different chemical environments and for its application in synthesis and drug formulation.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with various reagents, highlight the compound's potential in synthesizing novel pharmaceuticals and its role in biological systems. For instance, derivatives of this compound have shown potential cytotoxic activity against human tumor cell lines, underscoring its significance in medicinal chemistry (Kim et al., 2004).

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

- Efficient synthesis routes for benzo[4,5]imidazo[2,1-a]phthalazines, closely related to the compound , have been developed. These involve using o-nitrophenylhydrazines and various intermediates, allowing for the introduction of novel substituted phthalazinones and benzo[4,5]imidazo[2,1-a]phthalazines (Kuznetsov et al., 2006).

- A similar approach for synthesizing 5,9-disubstituted benzo[4,5]imidazo[2,1-a]phthalazines from acylbenzoic acids and 2-nitro-5-chlorophenylhydrazine has been reported (Shubin et al., 2004).

Chemical Properties and Reactions

- The acid-assisted reactions of 1,2-dihydro-2-(4,5-dihydroimidazol-2-yl)phthalazin-1-ol with aryl(heteroaryl) methyl ketones have been explored, leading to the synthesis of various substituted compounds, confirming their structures through spectroscopy and X-ray crystallography (Sa̧czewski et al., 2003).

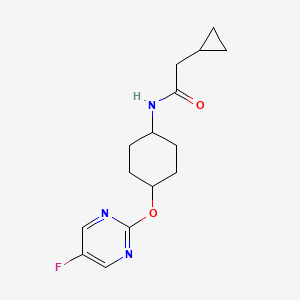

- A new route to imidazo[2,1-a]phthalazines has been developed using palladium- and copper-mediated coupling, allowing for the facile introduction of different substituents around the core structure (Heim-Riether & Gipson, 2009).

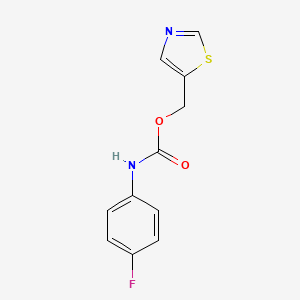

Potential Applications

- Some derivatives of imidazo[2,1-a]phthalazine, such as 2-amino-1-thiazolyl imidazoles, have demonstrated potential as anticancer agents, showing cytotoxicity against human cancer cells and interacting with tubulin polymerization (Li et al., 2012).

- Imidazo[2,1-a]phthalazine derivatives have also been synthesized with expected antimicrobial activity, indicating their potential in therapeutic applications (Abubshait et al., 2011).

Wirkmechanismus

Target of Action

Similar compounds have been shown to interact with the rna polymerase pb1-pb2 subunits of the influenza a virus .

Mode of Action

Molecular docking studies have suggested that it may bind strongly to its target, potentially inhibiting the function of the RNA polymerase PB1-PB2 subunits of the influenza A virus . This interaction could disrupt the replication process of the virus, thereby exerting an antiviral effect.

Biochemical Pathways

Given its potential antiviral activity, it may interfere with the viral replication pathway, specifically the transcription and translation processes carried out by the rna polymerase pb1-pb2 subunits .

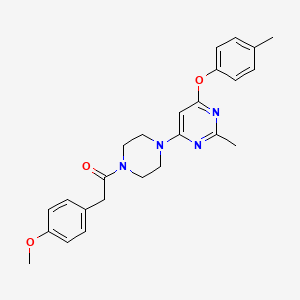

Pharmacokinetics

Admet profiles of similar compounds have highlighted encouraging drug-like properties , suggesting that this compound may also have favorable pharmacokinetic properties.

Result of Action

It has been suggested that the compound may exhibit significant virus inhibitory activity against the pandemic influenza virus a/puerto rico/8/34 (h1n1), with high selectivity index values and favorable toxicity profiles .

Eigenschaften

IUPAC Name |

2-(5-chlorothiophen-2-yl)imidazo[2,1-a]phthalazin-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN4S/c15-12-6-5-11(20-12)10-7-19-14(17-10)9-4-2-1-3-8(9)13(16)18-19/h1-7H,(H2,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJKMPHYUVJSMLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN3C2=NC(=C3)C4=CC=C(S4)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-2-(4-ethoxyphenyl)ethan-1-one](/img/structure/B2498140.png)

![2-chloro-N-[(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]pyridine-4-carboxamide](/img/structure/B2498141.png)

![2-chloro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2498148.png)

![dimethyl 2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}succinate](/img/structure/B2498149.png)

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2498153.png)

![1-mesityl-4-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2498154.png)

![2-[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B2498158.png)

![1-(2-(2,4-dimethylphenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2498159.png)